1-ethyl-N-(3-methylphenyl)-1H-1,3-benzodiazol-2-amine
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Overview
Description
1-ethyl-N-(3-methylphenyl)-1H-1,3-benzodiazol-2-amine is a compound belonging to the class of benzodiazoles. Benzodiazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-(3-methylphenyl)-1H-1,3-benzodiazol-2-amine typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions.
N-Ethylation:
N-(3-Methylphenyl) Substitution: The substitution of the 3-methylphenyl group can be carried out through nucleophilic aromatic substitution reactions using appropriate aryl halides and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-(3-methylphenyl)-1H-1,3-benzodiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aryl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
1-ethyl-N-(3-methylphenyl)-1H-1,3-benzodiazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in the development of therapeutic agents for various diseases.
Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 1-ethyl-N-(3-methylphenyl)-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways would depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-N-(3-fluoro-5-(methylsulfonamido)phenyl)-1H-pyrazole-3-carboxamide
- 1-ethyl-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide
Uniqueness
1-ethyl-N-(3-methylphenyl)-1H-1,3-benzodiazol-2-amine is unique due to its specific substitution pattern and the presence of both ethyl and 3-methylphenyl groups. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
1-ethyl-N-(3-methylphenyl)benzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3/c1-3-19-15-10-5-4-9-14(15)18-16(19)17-13-8-6-7-12(2)11-13/h4-11H,3H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTQSKPJNWAESK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1NC3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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